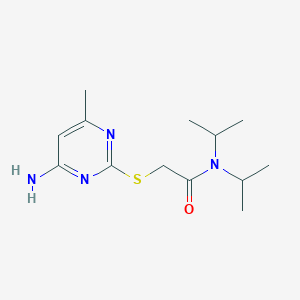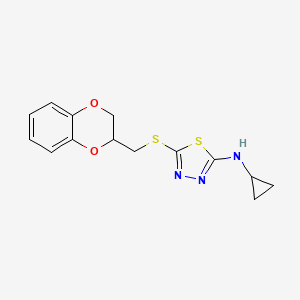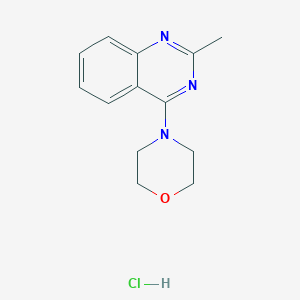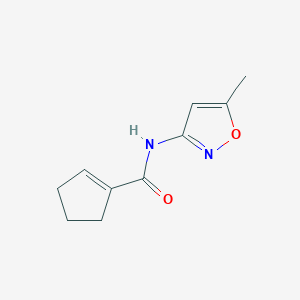![molecular formula C13H15N3OS2 B7455167 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile involves the inhibition of key enzymes and receptors that play a crucial role in various biological processes. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile are diverse and depend on the specific application. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It also exhibits hypoglycemic (blood sugar-lowering) effects in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile is its high degree of purity, which makes it suitable for various lab experiments. The compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of new applications for the compound, such as in the treatment of viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
In conclusion, 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile is a novel compound with promising applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile involves the reaction of 3-ethyl-5,6-dimethyl-4-oxo-2-thioxo-1,3,4,5-tetrahydrobenzo[b][1,4]diazepine-7-carbonitrile with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The reaction yields the desired compound with a high degree of purity.
Applications De Recherche Scientifique
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has also been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-5-16-12(17)10-8(3)9(4)19-11(10)15-13(16)18-7(2)6-14/h7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVSXPVDRTBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SC(C)C#N)SC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455096.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)

![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)